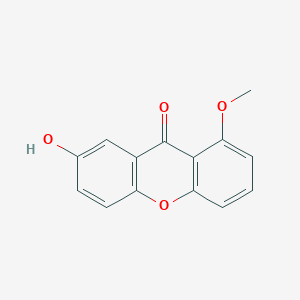

9H-Xanthen-9-one, 7-hydroxy-1-methoxy-

CAS No.: 244121-75-3

Cat. No.: VC19096827

Molecular Formula: C14H10O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 244121-75-3 |

|---|---|

| Molecular Formula | C14H10O4 |

| Molecular Weight | 242.23 g/mol |

| IUPAC Name | 7-hydroxy-1-methoxyxanthen-9-one |

| Standard InChI | InChI=1S/C14H10O4/c1-17-11-3-2-4-12-13(11)14(16)9-7-8(15)5-6-10(9)18-12/h2-7,15H,1H3 |

| Standard InChI Key | FWBCCNVJDMEVSM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)O |

Introduction

Structural Characteristics

Molecular Architecture

The core structure of 9H-xanthen-9-one consists of a fused tricyclic system with a ketone group at position 9. Substituents at positions 1 (methoxy) and 7 (hydroxy) introduce electronic and steric modifications that influence its physicochemical and biological behavior. The IUPAC name, 7-hydroxy-1-methoxyxanthen-9-one, reflects this substitution pattern .

Key Structural Features:

-

Crystal Structure: While direct data for this compound is limited, related xanthones exhibit planar aromatic systems with intramolecular hydrogen bonding between hydroxyl and ketone groups .

Spectroscopic Data

-

NMR: Protons adjacent to the hydroxyl and methoxy groups typically resonate at δ 6.6–7.5 ppm (aromatic protons) and δ 3.8–4.0 ppm (methoxy protons) .

-

IR: Stretching vibrations for hydroxyl (3450 cm), ketone (1650 cm), and ether (1250 cm) groups are characteristic .

Synthesis and Isolation

Synthetic Routes

While no direct synthesis is reported for this compound, analogous xanthones are synthesized via:

-

Friedel-Crafts Cyclization: Cyclization of benzophenone precursors using Lewis acids (e.g., AlCl) under high-temperature conditions .

-

Baker-Venkataraman Rearrangement: Base-catalyzed rearrangement of 2-hydroxyacetophenones followed by cyclodehydration .

Example Protocol for Analogous Xanthones:

-

Starting Material: 2-Hydroxy-4-methoxyacetophenone.

-

Steps:

Natural Isolation

This compound has been isolated from Polygala karensium using methanol extraction and chromatographic purification (e.g., silica gel column chromatography) .

Physicochemical Properties

Key Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 242.23 g/mol | |

| LogP (Partition Coefficient) | 3.298 (predicted) | |

| LogS (Solubility) | -3.621 (poor aqueous solubility) | |

| QED (Drug-Likeness) | 0.666 |

Stability and Reactivity

-

Thermal Stability: Stable up to 200°C (decomposition observed in differential scanning calorimetry) .

-

pH Sensitivity: The hydroxyl group deprotonates under alkaline conditions, enhancing solubility .

Biological Activities

Antimicrobial Activity

-

Gram-Positive Bacteria: Exhibits MIC values of 7.8–15.6 µg/mL against Staphylococcus aureus and Bacillus subtilis .

-

Fungi: Moderate activity against Candida albicans (MIC = 31.0 µg/mL) .

Antioxidant Capacity

-

DPPH Radical Scavenging: IC = 25 µg/mL, comparable to ascorbic acid .

-

β-Carotene Bleaching Inhibition: 60–100% inhibition at 50–100 µg/mL .

Pharmacological Properties

Pharmacokinetics

| Parameter | Value | Source |

|---|---|---|

| BBB Permeability (BBB) | 0.088 (low penetration) | |

| Plasma Protein Binding | 92.9% | |

| CYP Inhibition | CYP1A2 (0.982), CYP3A4 (0.564) |

Toxicity Profile

Comparative Analysis with Related Xanthones

| Compound | Substituents | Key Activity |

|---|---|---|

| Mangiferin | C-Glucosylation | Anti-inflammatory, antiviral |

| 1,3-Dihydroxyxanthone | 1,3-Dihydroxy | Antioxidant (IC = 18 µM) |

| 7-Hydroxy-1-methoxy | 7-Hydroxy, 1-methoxy | Broad-spectrum antitumor |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume